Non-Retinoid RBP4 Antagonism – Mechanistic Differentiation from Fenretinide
N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide functions as a non-retinoid RBP4 antagonist that disrupts the RBP4–TTR interaction without activating retinoic acid receptor (RAR) or retinoid X receptor (RXR) pathways, in contrast to the clinically used retinoid fenretinide, which retains retinoid pharmacology and is associated with nyctalopia (night blindness) due to systemic retinol depletion via RBP4 binding [1]. In the SPA-based RBP4 binding assay, the compound demonstrated target engagement competitive with retinol, while fenretinide exhibits an IC50 of ~50–100 nM in retinoid displacement assays, though direct inter-assay comparisons are confounded by differing formats [2].
| Evidence Dimension | RBP4 binding mechanism and retinoid pathway activation |
|---|---|
| Target Compound Data | Non-retinoid RBP4 antagonist; disrupts RBP4–TTR without RAR/RXR activation (BindingDB entry for BDBM76429; US10787453, Compound 65) |
| Comparator Or Baseline | Fenretinide – retinoid-based RBP4 disruptor; IC50 ~50–100 nM (retinoid displacement assay); known clinical nyctalopia |
| Quantified Difference | Mechanism-based distinction: absence of retinoid pharmacology eliminates nyctalopia risk, a dose-limiting toxicity of fenretinide |
| Conditions | In vitro: SPA (RBP4 binding) and HTRF (RBP4–TTR) assays for target compound; retinoid displacement TR-FRET assay for fenretinide |
Why This Matters
For programs targeting retinal diseases (e.g., Stargardt disease, dry AMD) or metabolic disorders where chronic RBP4 lowering is desired, selecting a non-retinoid antagonist avoids the retinoid-driven ocular toxicity that limits fenretinide's therapeutic window, directly impacting translational feasibility and procurement prioritization.
- [1] Cioffi, C. L. et al. (2014) Structure-assisted discovery of the first non-retinoid ligands for Retinol-Binding Protein 4. J. Med. Chem., 57(19), 7731-7757. (Establishes the non-retinoid pharmacophore and contrasts the safety liabilities of fenretinide.) View Source
- [2] Yamaguchi, K. et al. (2009) Time-resolved fluorescence resonance energy transfer and surface plasmon resonance-based assays for retinoid and transthyretin binding to retinol-binding protein 4. Anal. Biochem., 390(1), 63-73. (Reports fenretinide IC50 values of ~50–100 nM in retinoid displacement assays.) View Source
